![molecular formula C10H20N2 B13934459 2,7-Diazaspiro[3.5]nonane, 2-(1-methylethyl)-](/img/structure/B13934459.png)
2,7-Diazaspiro[3.5]nonane, 2-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Diazaspiro[3.5]nonane, 2-(1-methylethyl)- is a chemical compound with the molecular formula C10H20N2. It is part of the diazaspiro family, which is known for its unique spirocyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diazaspiro[3.5]nonane, 2-(1-methylethyl)- typically involves the reaction of appropriate amines with cyclic ketones under controlled conditions. One common method includes the use of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride as an intermediate . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
2,7-Diazaspiro[3.5]nonane, 2-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
2,7-Diazaspiro[3.5]nonane, 2-(1-methylethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with sigma receptors.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,7-Diazaspiro[3.5]nonane, 2-(1-methylethyl)- involves its interaction with sigma receptors, particularly sigma-1 receptors. Sigma-1 receptors are chaperone proteins located at the mitochondria-associated membrane of the endoplasmic reticulum. Upon activation, these receptors dissociate from binding immunoglobulin protein and interact with various ion channels and G-protein-coupled receptors. This interaction can lead to neuroprotective and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Diazabicyclo[4.3.0]nonane: Another compound with a similar structure but different biological activities.
2,7-Diazaspiro[4.4]nonane: A related compound with variations in the spirocyclic structure.
Uniqueness
2,7-Diazaspiro[3.5]nonane, 2-(1-methylethyl)- is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to interact with sigma receptors makes it a valuable compound in medicinal chemistry and drug discovery .
Properties
Molecular Formula |
C10H20N2 |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
2-propan-2-yl-2,7-diazaspiro[3.5]nonane |
InChI |
InChI=1S/C10H20N2/c1-9(2)12-7-10(8-12)3-5-11-6-4-10/h9,11H,3-8H2,1-2H3 |
InChI Key |
IBZQHYMXAQZHSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC2(C1)CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


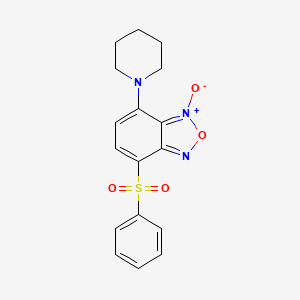
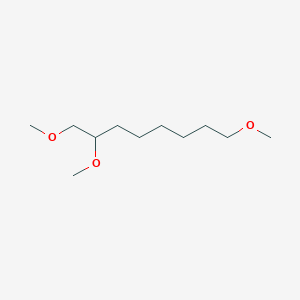
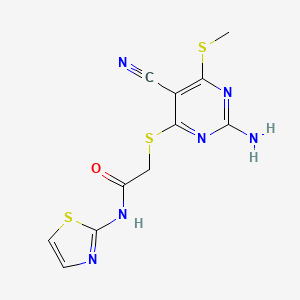
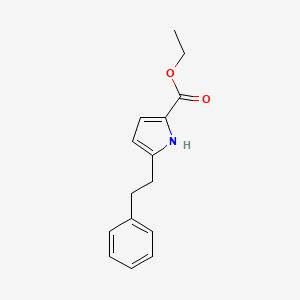
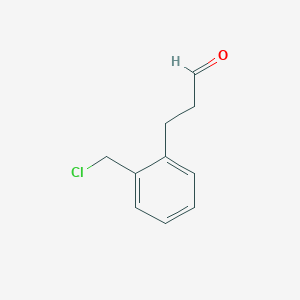
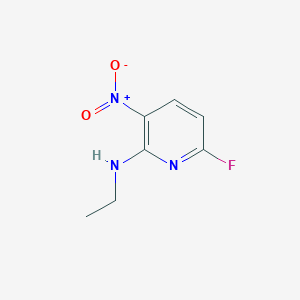
![Thiazolo[5,4-b]pyridin-5-amine](/img/structure/B13934415.png)
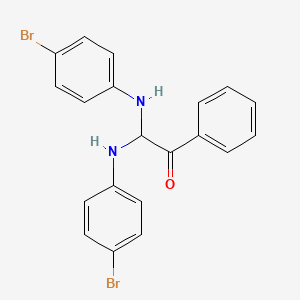
![3-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B13934430.png)
![4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13934439.png)
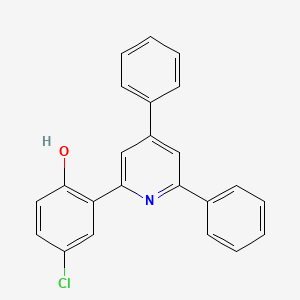

![3-(1h-Indol-5-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B13934472.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-[(3-methoxyphenyl)methyl]-5-(2-thienyl)-](/img/structure/B13934477.png)
